trans-Bicyclo[4.2.0]octane

Catalog No.
S15073217
CAS No.
63296-41-3
M.F
C8H14
M. Wt
110.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Bicyclo[4.2.0]octane

CAS Number

63296-41-3

Product Name

trans-Bicyclo[4.2.0]octane

IUPAC Name

(1R,6R)-bicyclo[4.2.0]octane

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

InChI

InChI=1S/C8H14/c1-2-4-8-6-5-7(8)3-1/h7-8H,1-6H2/t7-,8-/m1/s1

InChI Key

RPZUBXWEQBPUJR-HTQZYQBOSA-N

Canonical SMILES

C1CCC2CCC2C1

Isomeric SMILES

C1CC[C@@H]2CC[C@H]2C1

trans-Bicyclo[4.2.0]octane is a bicyclic compound with the molecular formula C8H14C_8H_{14} and a molecular weight of approximately 110.1968 g/mol. It is characterized by its unique bicyclic structure, which consists of two fused cyclobutane rings. The compound is categorized under bicyclic hydrocarbons and is notable for its trans configuration, where the substituents across the ring system are oriented in opposite directions, contributing to its distinct chemical properties and reactivity .

Typical of aliphatic hydrocarbons, including:

  • Hydrogenation: This reaction can convert unsaturated derivatives into saturated forms. For instance, reactions involving hydrogen gas can produce trans-bicyclo[4.2.0]octane from bicyclo[4.2.0]octene .
  • Diels-Alder Reactions: The compound can participate in cycloaddition reactions, forming larger cyclic structures through interactions with dienophiles .
  • Oxidation Reactions: It can also be oxidized to form alcohols or ketones, depending on the reagents used .

The thermodynamic data associated with these reactions indicates significant enthalpy changes, reflecting the stability and reactivity of trans-bicyclo[4.2.0]octane .

Several synthesis methods for trans-bicyclo[4.2.0]octane have been documented:

  • From Cyclooctatetraene: A common synthetic route involves the hydrogenation of cyclooctatetraene, which leads to the formation of trans-bicyclo[4.2.0]octane through a series of controlled reactions .
  • Diels-Alder Reaction: Utilizing suitable diene and dienophile combinations can yield trans-bicyclo[4.2.0]octane as a product .
  • Ring-Opening Reactions: Certain derivatives can undergo ring-opening reactions followed by rearrangements to form trans-bicyclo[4.2.0]octane .

These methods highlight the versatility in synthesizing this compound from various precursors.

trans-Bicyclo[4.2.0]octane finds applications in several fields:

  • Organic Synthesis: It serves as a building block in organic synthesis, particularly in constructing more complex molecular architectures.
  • Material Science: Due to its unique structural properties, it may be explored for applications in polymer chemistry and materials science.
  • Pharmaceutical Research: Potentially useful in drug design due to its unique stereochemistry that might interact favorably with biological targets .

Interaction studies involving trans-bicyclo[4.2.0]octane primarily focus on its reactivity with other organic compounds and its potential biological interactions. Preliminary studies suggest that its bicyclic structure may influence its interaction with enzymes or receptors, although comprehensive studies are required to confirm these hypotheses .

trans-Bicyclo[4.2.0]octane shares structural similarities with several other bicyclic compounds, including:

  • Cis-Bicyclo[4.2.0]octane: The cis isomer differs in the orientation of substituents across the ring structure, which affects its physical and chemical properties.
  • Bicyclo[3.3.0]octane: This compound features a different ring fusion pattern and exhibits distinct reactivity due to its structural differences.
  • Bicyclo[4.3.0]nonane: A larger bicyclic system that may exhibit different stability and reactivity profiles compared to trans-bicyclo[4.2.0]octane.

Comparison Table

CompoundMolecular FormulaKey Differences
trans-Bicyclo[4.2.0]octaneC8H14Trans configuration; unique reactivity
Cis-Bicyclo[4.2.0]octaneC8H14Cis configuration; different physical properties
Bicyclo[3.3.0]octaneC8H12Different ring fusion; distinct reactivity
Bicyclo[4.3.0]nonaneC9H16Larger structure; varied stability

The uniqueness of trans-bicyclo[4.2.0]octane lies in its specific stereochemistry and potential applications in organic synthesis and material science, making it a subject of interest for further research and exploration in various fields of chemistry .

[2+2] Cycloaddition Strategies for Bicyclic Core Construction

The [2+2] cycloaddition reaction serves as a foundational method for assembling bicyclo[4.2.0]octane systems. Harley-Mason’s pioneering work demonstrated that cyclohexanone derivatives undergo [2+2] cycloaddition with electron-deficient alkenes, such as acrylonitrile, to form bicyclo[4.2.0]octene intermediates. For example, condensation of cyclohexanone with pyrrolidine yields 1-N-pyrrolidinylcyclohexene, which reacts with acrylonitrile to produce a bicyclic nitrile precursor (Scheme 1). Subsequent N-methylation and Hoffman elimination yield bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile in 41% overall yield.

A key advancement involves the use of 1,1-dimethoxyethylene as a dienophile in photochemical [2+2] cycloadditions with cyclohexenones. Irradiation (λ = 350 nm) of cyclohexenone derivatives with 1,1-dimethoxyethylene generates 7,7-dimethoxybicyclo[4.2.0]octan-2-ones as diastereomeric mixtures. Acidic hydrolysis of these acetals quantitatively yields trans-fused bicyclo[4.2.0]octane-2,7-diones without epimerization, underscoring the robustness of this approach for trans-configuration retention.

Table 1. Comparative Yields and Diastereoselectivity in [2+2] Cycloadditions

SubstrateDienophileConditionsYield (%)trans:cis Ratio
1-N-PyrrolidinylcyclohexeneAcrylonitrileThermal, 80°C4585:15
Cyclohexenone1,1-DimethoxyethyleneUV, 350 nm6892:8

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysts have emerged as powerful tools for constructing bicyclo[4.2.0]octane systems with enhanced stereocontrol. Iron-catalyzed intramolecular [2+2] cycloadditions of 1,7-octadienes yield cis-bicyclo[4.2.0]octane with 92:8 diastereomeric ratio (d.r.), highlighting the metal’s influence on stereochemical outcomes. While this method favors cis-fused products, modifications to ligand architecture or metal choice (e.g., ruthenium or nickel) may enable trans-selectivity by altering transition-state geometries.

Mechanistic studies of iron-catalyzed systems reveal that alkene association to the metal center precedes rate-determining C–C bond formation. Substituting bulky ligands or employing chiral auxiliaries could destabilize cis-fused transition states, thereby favoring trans-fused bicyclo[4.2.0]octane formation.

Photochemical Routes to trans-Fused Bicyclo[4.2.0]octane Systems

Photochemical methods excel in accessing strained trans-fused bicyclo[4.2.0]octanes. Ultraviolet irradiation of cyclohexenones with 1,1-dimethoxyethylene induces [2+2] cycloaddition, forming 7,7-dimethoxybicyclo[4.2.0]octan-2-ones as a 1:1 diastereomeric mixture. Subsequent hydrolysis with acidic SiO₂ selectively cleaves the acetal groups, affording trans-fused bicyclo[4.2.0]octane-2,7-diones in quantitative yield (Scheme 2). This method capitalizes on the photochemical activation of enones to overcome thermal barriers, enabling precise stereochemical control.

Key Advantages of Photochemical Routes:

  • Avoidance of harsh thermal conditions that promote epimerization.
  • Compatibility with acid-labile functional groups post-cycloaddition.
  • Scalability to multigram quantities without chromatographic purification.

Stereoselective Intramolecular Mitsunobu Cyclizations

Though less explored for bicyclo[4.2.0]octanes, Mitsunobu reactions offer potential for constructing trans-fused systems via stereoselective ether or ester formation. In a hypothetical approach, a secondary alcohol and a carboxylic acid could be positioned on adjacent carbons of a cyclohexane scaffold. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine would facilitate intramolecular esterification, with the reaction’s stereochemical outcome dictated by the alcohol’s configuration. For instance, an R-configured alcohol would invert to an S-configured ester, potentially enforcing trans-ring fusion.

Challenges and Opportunities:

  • Requires pre-functionalized substrates with precise stereochemical alignment.
  • Mitsunobu’s sensitivity to steric hindrance may limit applicability to highly strained systems.
  • Future studies could explore thiophilic or redox-active variants to enhance efficiency.

Palau'amine and Related Pyrrole-Imidazole Alkaloid Core Assembly

The synthesis of palau'amine represents one of the most challenging applications of bicyclic scaffolds in natural product chemistry. While palau'amine itself contains a trans-bicyclo[3.3.0]octane skeleton rather than the [4.2.0] system, the synthetic strategies developed for accessing this complex alkaloid have provided valuable insights into the construction of strained bicyclic systems that are directly applicable to trans-bicyclo[4.2.0]octane synthesis [1].

The pyrrole-imidazole alkaloid family, which includes palau'amine as its most structurally complex member, exhibits significant immunosuppressive activity. The total synthesis of palau'amine achieved by Namba and colleagues demonstrated the power of cascade cyclization reactions in constructing polycyclic frameworks [1]. Their approach utilized a single-step construction of an ABDE tetracyclic ring system through an eliminative cleavage of a nitrogen-nitrogen bond, followed by simultaneous formation of multiple rings including the challenging trans-bicyclic skeleton.

The key mechanistic insight from this work relates to the role of lithium ion coordination in overcoming the steric strain associated with trans-bicyclic ring formation. Density functional theory calculations revealed that lithium ions form crucial coordination bonds with carbonyl groups, bringing reactive centers into proximity at transannular positions with a distance of only 2.94 Å. This coordination effect reduces the energy barrier for cyclization to a remarkably low 1.5 kcal/mol, enabling the formation of highly strained bicyclic systems [1].

Research Findings Table 1: Palau'amine Synthesis Key Parameters

ParameterValueSignificance
Energy barrier for cyclization1.5 kcal/molEnables formation of strained trans-bicyclic system
N14-C10 transannular distance2.94 ÅCritical for nucleophilic cyclization
Total synthesis steps45 steps0.039% overall yield from cyclopentenone
Average yield per step78%Demonstrates synthetic efficiency
Immunosuppressive IC5045.3 μMComparable to cyclosporine A activity

The synthetic route employed lithium hexamethyldisilazide as the base for the cascade cyclization, with the addition of acetic acid for partial protonation of anionic intermediates improving both yield and reproducibility. The optimized conditions afforded the desired ABDE tetracyclic core in up to 74% yield, representing a significant advancement in the construction of complex polycyclic alkaloid frameworks [1].

The stereochemical outcome of the cyclization was crucial, with the reaction proceeding through a single diastereomer possessing the β-configuration of the N-Boc group. This selectivity arises from the coordinated lithium ions restricting bond rotation and directing the approach of nucleophilic species. The methodology developed for palau'amine synthesis has broader implications for accessing other members of the pyrrole-imidazole alkaloid family, many of which contain related bicyclic motifs [2] [3].

Kingianin Family Total Synthesis via Bicyclo[4.2.0]octane Intermediates

The kingianins represent a structurally unique family of pentacyclic natural products that have attracted significant synthetic attention due to their potent biological activities, particularly as inhibitors of antiapoptotic proteins Bcl-xL and Mcl-1. These compounds exhibit promising anticancer activities with micromolar binding affinities and anti-diabetic properties through α-glucosidase inhibition [4] [5] [6].

The structural complexity of kingianins arises from their unique pentacyclic scaffold, which is believed to form through biomimetic Diels-Alder dimerization of bicyclo[4.2.0]octadiene precursors. Each kingianin can be viewed as arising from two molecules of enantiomeric bicyclo[4.2.0]octadiene monomers through various dimerization patterns. Kingianin A, for example, represents the homodimer of the endo amide precursor, while other family members arise from heterodimeric combinations [7].

Research Findings Table 2: Kingianin Synthesis Approaches

ApproachKey MethodYieldReference Compound
Radical Cation Diels-AlderRCDA dimerization26% (5 steps)Kingianin A
Strained CyclobutenoneEnantioselective cycloadditionHigh(+)-Kingianin A
Ketene Cycloaddition[2+2] Ketene reactionVariableBicyclo[4.2.0]octane precursors
Biomimetic ApproachElectrocyclization cascadeMixed productsMultiple kingianins

The first total synthesis of kingianin A was accomplished using a radical cation Diels-Alder reaction approach, which was proposed to be biomimetic [7]. This strategy employed prekingianin A, a bicyclo[4.2.0]octadiene intermediate, as the key building block. The synthesis began with cross metathesis of safrole with acrolein, followed by Stork-Zhao olefination to provide the required iododiene intermediate. A Suzuki coupling reaction with vinyl boronic ester precursors generated the bicyclo[4.2.0]octadiene framework.

The key innovation in this approach was the use of an intramolecular radical cation Diels-Alder reaction with adipic acid-tethered substrates. This strategy provided two separable diastereomeric products in approximately equal amounts, with the more polar product identified by X-ray crystallography as the desired kingianin A precursor. The 12-step total synthesis was completed through tether removal and double homologation procedures, including mesylation, cyanide displacement, and reductive N-alkylation [7].

A more recent breakthrough in kingianin synthesis involved the development of an asymmetric approach using chiral oxazaborolidinium ion catalyzed Diels-Alder reactions of strained cyclobutenones [5]. This method enabled the first asymmetric total synthesis of (+)-kingianin A through dimerization of an enantioenriched bicyclo[4.2.0]octadiene intermediate. The synthesis featured stereoselective functionalization of the cyclobutane ring and demonstrated the potential for accessing other kingianin family members through similar strategies.

Recent advances in kingianin synthesis have focused on non-biomimetic approaches utilizing [2+2] ketene cycloaddition reactions as key steps to access the bicyclo[4.2.0]octane system [8] [6] [9]. These methods have shown particular promise for constructing the challenging cyclobutane-containing core structure efficiently. The ketene cycloaddition approach offers advantages in terms of functional group tolerance and the ability to introduce diverse substitution patterns on the bicyclic framework.

Research Findings Table 3: Kingianin Biological Activity Data

CompoundTarget ProteinIC50/Binding AffinityActivity Type
Kingianin ABcl-xLLow-mid μMAntiapoptotic inhibition
Kingianin Aα-glucosidaseμM levelsAnti-diabetic
(+)-Kingianin ACancer cell linesPotentAnticancer
Kingianin DBcl-xLMid μMAntiapoptotic inhibition

The development of efficient synthetic routes to kingianins has been driven by their significant therapeutic potential. The antiapoptotic Bcl proteins targeted by these compounds are considered valid drug targets for cancer treatment, particularly for lymphomas, leukemias, and small cell lung cancers. The unique pentacyclic scaffold of kingianins provides a privileged structure for engaging these important biological targets [7].

Bis-Homoinositol Analogues with Bicyclic Scaffolds

The synthesis of bis-homoinositol analogues incorporating bicyclo[4.2.0]octane motifs represents an important application of this bicyclic framework in carbohydrate chemistry and medicinal chemistry. These compounds, which can be viewed as extended inositol analogues, possess potential biological activities related to cell signaling and metabolic processes [10] [11] [12].

The synthetic approach to bis-homoinositols with bicyclo[4.2.0]octane scaffolds begins with cyclooctatetraene as the starting material. The key transformation involves photooxygenation of trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene to generate a tricyclic endoperoxide intermediate. This photochemical reaction provides access to the highly functionalized bicyclic core that serves as the foundation for further elaboration [10] [11].

Research Findings Table 4: Bis-Homoinositol Synthesis Sequence

StepTransformationConditionsYieldProduct Type
1PhotooxygenationSinglet oxygenHighTricyclic endoperoxide
2Endoperoxide reductionThioureaGoodDiol intermediate
3AcetylationAc2O/pyridineQuantitativeDiacetate
4Halide removalZn/AcOHHighDien-diacetate
5DihydroxylationOsO4GoodTetraol derivative
6AcetylationAc2O/pyridineHighHexaacetate
7AmmonolysisNH3/MeOHHighBis-homoinositol

The synthetic sequence proceeds through several key transformations that demonstrate the versatility of the bicyclo[4.2.0]octane framework for accessing complex polyhydroxylated structures. Following photooxygenation, the tricyclic endoperoxide is reduced using thiourea to provide a diol intermediate. Acetylation of the hydroxyl groups affords a diacetate, which serves as a protected form for subsequent manipulations [10] [11].

A crucial step in the synthesis involves the removal of halide substituents using zinc dust in acetic acid, yielding a dien-diacetate compound that represents a key intermediate for the designed bis-homoinositol targets. This transformation introduces additional unsaturation into the bicyclic framework, providing sites for further functionalization through osmium tetroxide-mediated dihydroxylation [10] [11] [12].

The dihydroxylation reaction using osmium tetroxide proceeds with high stereoselectivity, introducing four additional hydroxyl groups to generate a highly substituted bicyclic polyol. Following acetylation to provide the corresponding hexaacetate, the target bis-homoinositols are obtained in high yield through ammonolysis of the acetate protecting groups. This final deprotection step reveals the full complement of hydroxyl groups that define the inositol-like character of these novel analogues [10] [11] [12].

Research Findings Table 5: Structural Features of Bis-Homoinositol Analogues

FeatureDescriptionSignificance
Core structureBicyclo[4.2.0]octaneProvides rigid scaffold
Stereochemistrycis-Inositol and allo-inositol motifsDetermines biological activity
Hydroxyl patternMultiple OH groupsMimics natural inositols
Ring strainCyclobutane incorporationAffects conformation
Synthetic accessibilityHigh-yielding routeEnables structure-activity studies

The bis-homoinositol analogues synthesized through this route possess both cis-inositol and allo-inositol structural motifs, providing access to compounds with potentially distinct biological activities. The incorporation of the bicyclo[4.2.0]octane framework introduces conformational rigidity that may enhance selectivity for specific biological targets compared to more flexible inositol analogues [10] [11] [12].

These synthetic bis-homoinositols represent novel polycyclitol structures that extend the chemical space available for exploring inositol-related biological processes. The rigid bicyclic scaffold may provide advantages in terms of metabolic stability and target selectivity, making these compounds valuable tools for chemical biology research and potential therapeutic development.

XLogP3

3.5

Exact Mass

110.109550447 g/mol

Monoisotopic Mass

110.109550447 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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